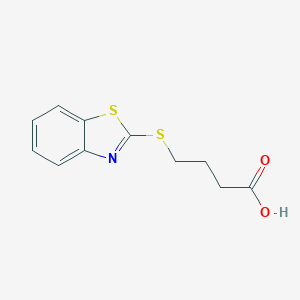

4-(1,3-苯并噻唑-2-基硫代)丁酸

描述

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is a chemical compound with the molecular formula C11H11NO2S2 and a molecular weight of 253.35 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of benzothiazoles, which includes 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid, can be achieved through various methods. One approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis

The InChI code for 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is 1S/C11H11NO2S2/c13-10(14)6-3-7-15-11-12-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14) .Physical And Chemical Properties Analysis

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is a powder at room temperature . It has a melting point of 68-69 degrees Celsius .科学研究应用

我发现了一些关于苯并噻唑衍生物性质和用途的一般信息,这些信息可能表明4-(1,3-苯并噻唑-2-基硫代)丁酸的潜在应用。然而,搜索结果中没有详细说明该化合物的具体应用。以下是基于苯并噻唑衍生物的一般性质的潜在应用:

药物研究

苯并噻唑衍生物因其生物活性而被研究作为药物设计中的药效团 . 它们可以被探索用于抗惊厥 ,抗炎 , 以及酶抑制特性。

农业化学

这些化合物可以作为植物生长调节剂 , 可能影响植物发育和生产力。

材料科学

苯并噻唑用于荧光材料和电致发光器件 , 表明可能需要对具有这些特性的新材料进行研究。

化学合成

它们参与各种化学合成过程,例如克诺文盖尔缩合反应,以生产新的化合物 .

分析化学

作用机制

The exact mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is not fully understood, however, it is thought to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of pro-inflammatory compounds, and the inhibition of this enzyme by 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid has been found to reduce inflammation. Additionally, 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid has been found to inhibit the expression of certain genes involved in the production of pro-inflammatory compounds.

Biochemical and Physiological Effects

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties. In particular, 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid has been found to reduce inflammation by inhibiting the expression of certain genes involved in the production of pro-inflammatory compounds. Additionally, 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid has been found to possess anti-bacterial and anti-fungal activity, and has been used to treat a variety of bacterial and fungal infections.

实验室实验的优点和局限性

The main advantage of using 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid in laboratory experiments is its high yield and ease of synthesis. Additionally, 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is relatively inexpensive and readily available, making it an attractive option for researchers. However, there are some limitations to using 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid in laboratory experiments. For example, 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is not very soluble in water, and so it must be used in an organic solvent such as ethanol or dimethyl sulfoxide. Additionally, 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is not very stable and can degrade over time, so it must be stored in a cool, dark place.

未来方向

There are a number of potential future directions for 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid research. For example, further research into the anti-inflammatory and anti-bacterial properties of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid could lead to the development of new drugs or treatments for a variety of conditions. Additionally, further research into the synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid could lead to the development of more efficient and cost-effective methods for producing the compound. Additionally, research into the biochemical and physiological effects of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid could lead to a better understanding of the compound and its potential applications. Finally, research into the use of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid as a building block for drug development could lead to the development of new and more effective drugs.

合成方法

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is typically achieved through the reaction of 1,3-benzothiazole-2-sulfanylacetonitrile with butyric acid in the presence of a catalytic amount of sulfuric acid. This reaction produces a mixture of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid and 1,3-benzothiazole-2-sulfanylbutanoic acid, which can be separated by chromatographic methods. The yield of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid from this reaction is typically high, with yields of up to 97%.

安全和危害

The safety information for 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-10(14)6-3-7-15-11-12-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBFSFGWNXSNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303882 | |

| Record name | NSC163173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80357-74-0 | |

| Record name | NSC163173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC163173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)

![1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B181797.png)